molecular formula C18H38N2O B587875 N-Nitroso-N,N-di-(7-methyloctyl)amin-d4 CAS No. 1794754-41-8

N-Nitroso-N,N-di-(7-methyloctyl)amin-d4

Katalognummer: B587875
CAS-Nummer: 1794754-41-8
Molekulargewicht: 302.539
InChI-Schlüssel: XAYFTZOFOLGWAE-ONNKGWAKSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-Nitroso-N,N-di-(7-methyloctyl)amine-d4: is a deuterated derivative of N-Nitroso-N,N-di-(7-methyloctyl)amine. This compound is a symmetrical secondary amine and belongs to the class of nitrosamines, which are known for their potential carcinogenic properties. The deuterated form is often used in scientific research to study the behavior and metabolism of nitrosamines in various environments.

Wissenschaftliche Forschungsanwendungen

Chemistry: N-Nitroso-N,N-di-(7-methyloctyl)amine-d4 is used as a reference standard in analytical chemistry to study the behavior of nitrosamines. It helps in the development of analytical methods for detecting nitrosamines in environmental samples and consumer products.

Biology: In biological research, this compound is used to study the metabolism and toxicology of nitrosamines. It helps in understanding the pathways through which nitrosamines exert their carcinogenic effects.

Medicine: The compound is used in pharmacokinetic studies to investigate the absorption, distribution, metabolism, and excretion of nitrosamines in the human body.

Industry: In the industrial sector, N-Nitroso-N,N-di-(7-methyloctyl)amine-d4 is used in quality control processes to ensure the safety of products by detecting trace amounts of nitrosamines.

Biochemische Analyse

Biochemical Properties

N-Nitroso-N,N-di-(7-methyloctyl)amine-d4 plays a significant role in biochemical reactions due to its interaction with various enzymes, proteins, and other biomolecules. It is known to interact with cytochrome P450 enzymes, which are involved in the metabolism of many xenobiotics. The interaction between N-Nitroso-N,N-di-(7-methyloctyl)amine-d4 and cytochrome P450 enzymes can lead to the formation of reactive intermediates that may further interact with cellular macromolecules, potentially causing cellular damage .

Cellular Effects

N-Nitroso-N,N-di-(7-methyloctyl)amine-d4 has been shown to affect various types of cells and cellular processes. It can influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For instance, exposure to N-Nitroso-N,N-di-(7-methyloctyl)amine-d4 can lead to the activation of stress response pathways, such as the p53 pathway, which can result in cell cycle arrest or apoptosis. Additionally, this compound can affect the expression of genes involved in detoxification and oxidative stress response .

Molecular Mechanism

The molecular mechanism of action of N-Nitroso-N,N-di-(7-methyloctyl)amine-d4 involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. N-Nitroso-N,N-di-(7-methyloctyl)amine-d4 can form covalent adducts with DNA, leading to mutations and potentially carcinogenic effects. It can also inhibit the activity of certain enzymes, such as glutathione S-transferases, which play a role in detoxification processes. These interactions can result in oxidative stress and cellular damage .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of N-Nitroso-N,N-di-(7-methyloctyl)amine-d4 can change over time. The compound’s stability and degradation are important factors to consider. N-Nitroso-N,N-di-(7-methyloctyl)amine-d4 is relatively stable under standard laboratory conditions, but it can degrade over time, especially when exposed to light and heat. Long-term exposure to this compound in in vitro or in vivo studies has been associated with chronic cellular damage and alterations in cellular function .

Dosage Effects in Animal Models

The effects of N-Nitroso-N,N-di-(7-methyloctyl)amine-d4 vary with different dosages in animal models. At low doses, the compound may induce mild cellular stress and adaptive responses. At high doses, N-Nitroso-N,N-di-(7-methyloctyl)amine-d4 can cause significant toxic effects, including liver damage, oxidative stress, and carcinogenesis. Threshold effects have been observed, where a certain dosage level leads to a marked increase in adverse effects .

Metabolic Pathways

N-Nitroso-N,N-di-(7-methyloctyl)amine-d4 is involved in several metabolic pathways. It is metabolized primarily by cytochrome P450 enzymes, leading to the formation of reactive intermediates. These intermediates can further interact with cellular macromolecules, resulting in the formation of DNA adducts and oxidative stress. The compound can also affect metabolic flux and alter the levels of various metabolites involved in detoxification and oxidative stress response .

Transport and Distribution

Within cells and tissues, N-Nitroso-N,N-di-(7-methyloctyl)amine-d4 is transported and distributed through interactions with transporters and binding proteins. It can accumulate in specific tissues, such as the liver, where it undergoes metabolism and exerts its effects. The localization and accumulation of N-Nitroso-N,N-di-(7-methyloctyl)amine-d4 can influence its activity and toxicity .

Subcellular Localization

The subcellular localization of N-Nitroso-N,N-di-(7-methyloctyl)amine-d4 is crucial for its activity and function. This compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, it may localize to the nucleus, where it can interact with DNA and affect gene expression. The subcellular localization of N-Nitroso-N,N-di-(7-methyloctyl)amine-d4 can also influence its interactions with enzymes and other biomolecules .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of N-Nitroso-N,N-di-(7-methyloctyl)amine-d4 typically involves the nitrosation of the corresponding secondary amine. The process generally includes the following steps:

    Starting Material: The synthesis begins with N,N-di-(7-methyloctyl)amine.

    Nitrosation: The secondary amine is treated with a nitrosating agent such as sodium nitrite (NaNO2) in the presence of an acid like hydrochloric acid (HCl). The reaction is carried out at low temperatures to control the formation of the nitrosamine.

    Deuteration: The deuterated form is obtained by incorporating deuterium atoms into the molecule, often through the use of deuterated reagents or solvents.

Industrial Production Methods: Industrial production of N-Nitroso-N,N-di-(7-methyloctyl)amine-d4 follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and safety of the production process.

Analyse Chemischer Reaktionen

Types of Reactions:

    Oxidation: N-Nitroso-N,N-di-(7-methyloctyl)amine-d4 can undergo oxidation reactions, often leading to the formation of nitro compounds.

    Reduction: Reduction of the nitroso group can yield the corresponding amine.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the nitroso group is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation are used.

    Substitution: Nucleophiles like amines or thiols can be used under mild conditions to achieve substitution reactions.

Major Products:

    Oxidation: Nitro derivatives.

    Reduction: Secondary amines.

    Substitution: Various substituted amines or thiols.

Vergleich Mit ähnlichen Verbindungen

    N-Nitroso-N,N-di-(7-methyloctyl)amine: The non-deuterated form of the compound.

    N-Nitroso-N,N-di-(2-ethylhexyl)amine: Another nitrosamine with a similar structure but different alkyl groups.

    N-Nitroso-N-methyl-N-phenylamine: A nitrosamine with a different substitution pattern.

Uniqueness: N-Nitroso-N,N-di-(7-methyloctyl)amine-d4 is unique due to the presence of deuterium atoms, which makes it particularly useful in isotopic labeling studies. The deuterated form allows for more precise tracking and analysis in metabolic and environmental studies compared to its non-deuterated counterparts.

Eigenschaften

CAS-Nummer

1794754-41-8

Molekularformel

C18H38N2O

Molekulargewicht

302.539

IUPAC-Name

N,N-bis(1,1-dideuterio-7-methyloctyl)nitrous amide

InChI

InChI=1S/C18H38N2O/c1-17(2)13-9-5-7-11-15-20(19-21)16-12-8-6-10-14-18(3)4/h17-18H,5-16H2,1-4H3/i15D2,16D2

InChI-Schlüssel

XAYFTZOFOLGWAE-ONNKGWAKSA-N

SMILES

CC(C)CCCCCCN(CCCCCCC(C)C)N=O

Synonyme

N-Isononyl-N-nitrosoisononanamine-d4;  N-Nitrosodiisononylamine-d4; 

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.